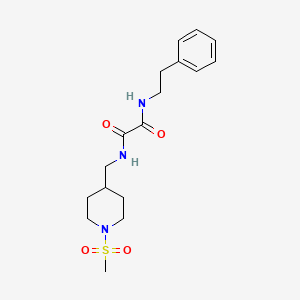
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to a class of compounds that contain a methylsulfonyl piperidinyl group . One such compound is (1-(Methylsulfonyl)piperidin-4-yl)methanol .
Molecular Structure Analysis
The molecular structure of related compounds such as (1-(Methylsulfonyl)piperidin-4-yl)methanol has been reported . The InChI code for this compound is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as (1-(Methylsulfonyl)piperidin-4-yl)methanol have been reported .Aplicaciones Científicas De Investigación
Arylsulfonamide Derivatives and Uro-selective Activity
A study on arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines explored their potential as α1-adrenergic receptor antagonists with a uroselective profile. These compounds displayed significant affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. Some derivatives showed a functional preference to α1A-subtype, highlighting their potential in developing treatments for conditions like hypertension without significantly affecting blood pressure (Rak et al., 2016).
Piperidinium Ionic Liquids and Physical Properties
Another area of research involves piperidinium ionic liquids (ILs) , which were systematically synthesized to study their physical properties. These ILs demonstrated significant variations in thermal stability, viscosity, electrochemical window, and ion conductivity based on the position of the oxygen atom in the alkyl chain, indicating their potential applications as electrolytes in various electrochemical devices (Nokami et al., 2018).
Growth Hormone Secretagogue Analysis
In the field of pharmacology, a study focused on the tandem mass spectrum of a growth hormone secretagogue , showcasing the complex fragmentation processes involved in the analysis of such compounds. This research aids in understanding the structural characteristics and potential biological applications of these molecules (Qin, 2002).
N-Alkylated Arylsulfonamides and CNS Disorders
Research on N-alkylated arylsulfonamides has shown promise in developing treatments for central nervous system (CNS) disorders. Certain compounds within this category have demonstrated potent antagonist activity at the 5-HT7 receptor, exhibiting antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).
Anti-Acetylcholinesterase Activity of Piperidine Derivatives
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly with specific substituents, showed potent inhibitory activity, indicating their potential as therapeutic agents for diseases like Alzheimer's (Sugimoto et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific details on the compound’s mechanism of action, it’s difficult to discuss how environmental factors might influence its activity .
Propiedades
IUPAC Name |
N'-[(1-methylsulfonylpiperidin-4-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-25(23,24)20-11-8-15(9-12-20)13-19-17(22)16(21)18-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFXLJGQWZUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2960383.png)

![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)
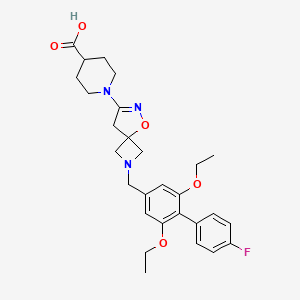
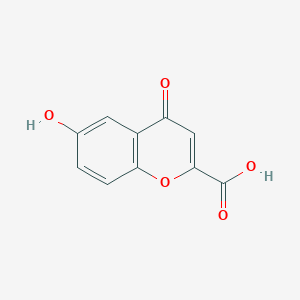
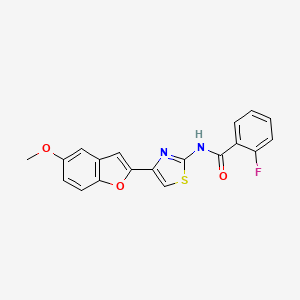
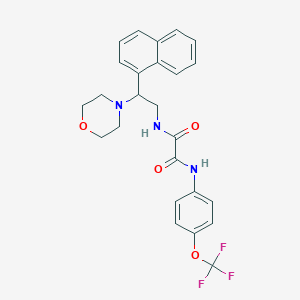
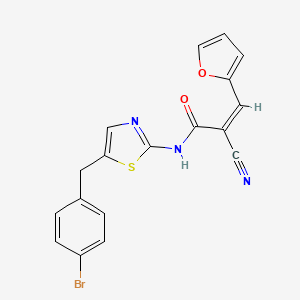
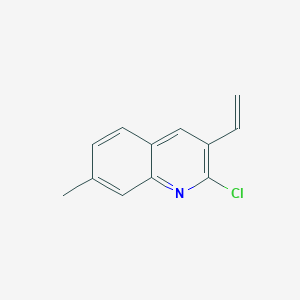
![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
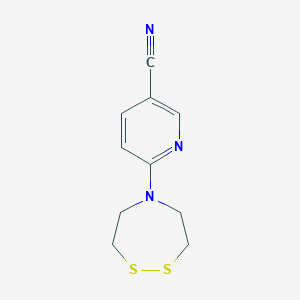
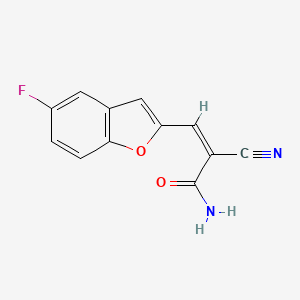
![(E)-1-benzyl-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2960405.png)